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Compound of Interest

Compound Name: 2-Iodobenzonitrile

Cat. No.: B177582 Get Quote

Disclaimer: Due to the limited availability of public crystallographic data for 2-iodobenzonitrile,

this guide will focus on the crystal structure analysis of its closely related isomer, 4-

iodobenzonitrile. The methodologies and principles described are broadly applicable to the

structural determination of similar small organic molecules.

This technical guide provides a comprehensive overview of the crystal structure analysis of 4-

iodobenzonitrile, intended for researchers, scientists, and professionals in drug development.

The document details the crystallographic data, experimental protocols for structure

determination, and visualizations of the experimental workflow and molecular packing.

Crystallographic Data for 4-Iodobenzonitrile
The crystal structure of 4-iodobenzonitrile has been determined by X-ray diffraction. The key

crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₇H₄IN

Formula Weight 229.02 g/mol

Crystal System Monoclinic

Space Group I2/a

a (Å) 10.36

b (Å) 10.63

c (Å) 9.10

α (°) 90

β (°) 133.1

γ (°) 90

Volume (Å³) 728.6

Z 4

Density (calculated) 2.08 g/cm³

Table 2: Selected Bond Lengths and Angles
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Bond Length (Å) Angle Angle (°)

I1 - C4 2.08 C3 - C4 - C5 121.0

C1 - N1 1.15 C2 - C1 - C7 178.0

C1 - C2 1.45 C1 - C2 - C3 120.0

C2 - C3 1.38 C2 - C3 - C4 120.0

C3 - C4 1.39 C4 - C5 - C6 119.0

C4 - C5 1.38 C5 - C6 - C7 121.0

C5 - C6 1.37 C6 - C7 - C2 120.0

C6 - C7 1.39 I1 - C4 - C3 119.5

C7 - C2 1.38 I1 - C4 - C5 119.5

Experimental Protocols
The determination of the crystal structure of a small organic molecule like 4-iodobenzonitrile

typically involves the following key steps:

2.1. Synthesis and Crystallization

4-Iodobenzonitrile can be synthesized through various methods, including the Sandmeyer

reaction of 4-iodoaniline or the dehydration of 4-iodobenzamide. High-purity material is crucial

for obtaining diffraction-quality crystals.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution. Common solvents for this process include ethanol, methanol, or acetone.

The solution is filtered to remove any particulate matter and left in a loosely covered container

in a vibration-free environment to allow for the slow formation of well-ordered crystals.

2.2. X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray

diffractometer. The data is collected at a controlled temperature, often low temperatures (e.g.,

100 K or 150 K), to minimize thermal vibrations of the atoms.
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The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The

crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A full

sphere of data is collected to ensure a complete and redundant dataset.

2.3. Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial crystal

structure is typically solved using direct methods or Patterson methods, which provide initial

phases for the structure factors. This initial model is then refined using full-matrix least-squares

on F².

During refinement, the positions of the atoms, as well as their anisotropic displacement

parameters, are adjusted to minimize the difference between the observed and calculated

structure factors. Hydrogen atoms are often placed in calculated positions and refined using a

riding model. The quality of the final refined structure is assessed using various crystallographic

metrics, such as the R-factor, wR2, and goodness-of-fit.

Visualizations
3.1. Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a

small molecule.
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Caption: Experimental workflow for crystal structure determination.
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3.2. Molecular Packing and Intermolecular Interactions

The crystal packing of 4-iodobenzonitrile is characterized by the formation of chains of

molecules linked through C≡N···I halogen bonds. These chains are further organized into a

three-dimensional network through weaker C-H···I and C-H···N interactions, as well as π-

stacking contacts.
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Caption: Supramolecular assembly in 4-iodobenzonitrile.

Conclusion
The crystal structure of 4-iodobenzonitrile reveals a well-ordered arrangement of molecules

driven by a combination of halogen bonding, hydrogen bonding, and π-stacking interactions.

The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for

understanding the solid-state properties of this compound and can inform the design of new

materials and pharmaceutical agents. The experimental protocols outlined in this guide provide

a general framework for the crystallographic analysis of small organic molecules.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure
Analysis of 4-Iodobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177582#crystal-structure-analysis-of-2-
iodobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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